Myricitrin

Catalog No.
S536506
CAS No.
17912-87-7
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricitrin

CAS Number

17912-87-7

Product Name

Myricitrin

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1

InChI Key

DCYOADKBABEMIQ-OWMUPTOHSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)=C(C3=CC(O)=C(O)C(O)=C3)OC4=CC(O)=CC(O)=C14

Solubility

Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Synonyms

3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside, myricitrin

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Description

The exact mass of the compound Myricetrin is 464.0955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies indicate Myricetin may have anti-cancer properties. It has been shown to induce cell death (apoptosis) in various cancer cell lines, including colon, skin, and liver cancers [1, 2, 3]. Myricetin may work by affecting several cellular pathways involved in cancer development and progression [1, 2, 3].

Further Reading:

  • Myricetin: A comprehensive review on its biological potentials 1: )
  • Myricetin: A review of the most recent research 2: )
  • Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications 3:

Anti-Inflammatory and Antioxidant Effects

Myricetin exhibits anti-inflammatory and antioxidant properties [1, 2]. It may help reduce inflammation by modulating the activity of specific molecules involved in the inflammatory response [1, 2]. Additionally, Myricetin's antioxidant properties may protect cells from damage caused by free radicals [1, 2]. These properties suggest Myricetin could be beneficial in conditions like inflammatory bowel disease, arthritis, and neurodegenerative diseases [1, 2].

Further Reading:

  • Myricetin: A comprehensive review on its biological potentials 1: )
  • Myricetin: A review of the most recent research 2: )

Other Potential Applications

Research is ongoing to explore Myricetin's potential applications in other areas, including:

  • Neuroprotective effects: Myricetin may help protect brain cells from damage and improve cognitive function [2].
  • Diabetes management: Myricetin may help regulate blood sugar levels [2].
  • Cardiovascular health: Myricetin may help protect against heart disease [2].

Further Reading:

  • Myricetin: A review of the most recent research 2: )

Myricitrin is a glycosyloxyflavone, specifically a flavonoid that consists of myricetin linked to an alpha-L-rhamnopyranosyl residue at position 3 through a glycosidic bond. The chemical formula for myricitrin is C21H20O12, and it has a molecular weight of approximately 432.38 g/mol . This compound is naturally occurring and can be found in various plants, particularly in fruits, vegetables, nuts, and beverages like tea and red wine. Myricitrin is part of a larger group of flavonoids known for their diverse biological activities.

The mechanism of action for Myricetrin's various effects is still being elucidated. Here are some potential mechanisms based on current research:

  • Anti-Allergic Activity: Myricetrin might inhibit the release of inflammatory mediators involved in allergic reactions [].
  • Anti-Inflammatory Activity: It may act by suppressing the activity of enzymes like protein kinase C, which play a role in inflammation [].
  • Neuroprotective Activity: Myricetrin's antioxidant properties and ability to modulate specific signaling pathways might contribute to its neuroprotective effects.
Typical of flavonoids. It can participate in oxidation-reduction reactions due to the presence of hydroxyl groups, which can donate electrons. Myricitrin is also susceptible to hydrolysis, which can lead to the release of myricetin and rhamnose. In biological systems, myricitrin can be metabolized into myricetin, which exhibits different reactivity profiles .

In studies involving myricetin, it has been observed that under certain conditions (such as in the presence of transition metals), myricetin can act as a pro-oxidant, leading to the generation of reactive oxygen species and subsequent oxidative stress .

Myricitrin exhibits a range of biological activities attributed to its flavonoid structure. Research indicates that it possesses antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage . Additionally, myricitrin has been shown to have anti-inflammatory, antimicrobial, and antidiabetic effects. It enhances insulin sensitivity and glucose utilization, making it beneficial in managing conditions like diabetes .

Moreover, myricitrin's interactions with DNA suggest potential roles in cancer prevention by inhibiting mutagenesis caused by carcinogenic compounds . Its ability to modulate various biochemical pathways highlights its therapeutic potential.

Myricitrin can be synthesized through several methods:

  • Natural Extraction: Isolation from plant sources where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where myricetin is reacted with rhamnose derivatives under acidic or enzymatic conditions.
  • Biotransformation: Using microorganisms or enzymes to convert precursors into myricitrin through biocatalytic processes.

These methods allow for the production of myricitrin with varying degrees of purity and yield depending on the source and technique used.

Myricitrin has several applications:

  • Nutraceuticals: Used in dietary supplements for its health benefits.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against diabetes and other metabolic disorders.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.
  • Food Industry: Acts as a natural preservative due to its antimicrobial activity.

These applications leverage its health benefits and functional properties as a natural compound.

Studies on myricitrin's interactions reveal its complex behavior in biological systems:

  • Antioxidant Interactions: Myricitrin interacts with various cellular components to mitigate oxidative stress. It has been shown to enhance the activity of endogenous antioxidants like glutathione .
  • Metal Ion Interactions: Myricitrin can chelate metal ions such as iron, which may influence its pro-oxidant activities under certain conditions .
  • Drug Interactions: Research indicates that myricitrin may modulate the pharmacokinetics of certain drugs by affecting metabolic enzymes or transport proteins .

These interactions are crucial for understanding both the therapeutic potential and safety profile of myricitrin.

Several compounds share structural similarities with myricitrin, notably within the flavonoid class:

CompoundStructureUnique Features
MyricetinC15H10O8Parent compound; exhibits strong antioxidant activity.
QuercetinC15H10O7Known for anti-inflammatory properties; lacks rhamnose attachment.
FisetinC15H10O5Exhibits neuroprotective effects; less hydroxylation than myricetin.
RutinC21H20O10Contains a quercetin backbone; widely studied for cardiovascular benefits.
KaempferolC15H10O6Similar structure; known for anti-cancer properties but different glycosylation pattern.

Myricitrin's unique feature lies in its glycosylation with rhamnose, which influences its solubility, bioavailability, and biological activity compared to these similar compounds.

Endogenous Biosynthesis in Plants: Role of Flavonol Synthase and Hydroxylases

The endogenous biosynthesis of myricitrin in plants represents a sophisticated metabolic network that centers on the coordinated action of flavonol synthase and flavonoid 3'5'-hydroxylase enzymes [1] [2]. Research conducted on Morella rubra, a member of the Myricaceae family particularly rich in myricetin-based flavonols, has provided crucial insights into the molecular mechanisms governing myricitrin formation [1] [2].

Flavonol synthase enzymes play a central role in converting dihydroflavonol precursors to their corresponding flavonol products [1] [3] [4]. In the context of myricitrin biosynthesis, these enzymes demonstrate remarkable substrate versatility, efficiently processing dihydrokaempferol, dihydroquercetin, and dihydromyricetin to produce kaempferol, quercetin, and myricetin respectively [1] [3]. The recombinant MrFLS1 and MrFLS2 proteins isolated from Morella rubra exhibit strong catalytic activity with all three dihydroflavonol substrates, indicating their potential to contribute to the overall flavonol pool available for subsequent glycosylation [1].

However, the expression levels of flavonol synthase alone do not correlate directly with myricetin-based flavonol accumulation [1] [2]. This observation led researchers to investigate the critical role of flavonoid 3'5'-hydroxylase in the biosynthetic network. The enzyme encoded by MrF3'5'H demonstrates a strong preference for converting kaempferol to myricetin among various substrate options [1]. This substrate specificity represents a key bottleneck in myricetin formation, as the enzyme effectively channels metabolic flux toward the production of tri-hydroxylated B-ring flavonoids [1] [2].

The coordinated expression and activity of both enzyme systems proved essential for efficient myricitrin precursor formation [1]. Combined transcript data for MrFLS1 and MrF3'5'H showed strong correlation with myricetin-based flavonol accumulation across different plant tissues, emphasizing the importance of this enzymatic partnership [1] [2]. In heterologous expression studies using tobacco plants, overexpression of MrFLS enzymes alone produced elevated levels of kaempferol-based and quercetin-based flavonols without affecting myricetin-based flavonol concentrations [1]. Conversely, tobacco plants overexpressing MrF3'5'H accumulated significantly higher levels of myricetin-based flavonols, confirming the rate-limiting role of this hydroxylase in the biosynthetic pathway [1].

The metabolic grid concept emerges as particularly relevant in understanding myricitrin biosynthesis [1] [2]. Within this framework, the strong catalytic activity of MrF3'5'H with kaempferol as substrate creates a metabolic pull that promotes flux toward myricetin formation in Morella rubra [1]. This enzymatic preference, combined with substrate availability and gene expression patterns, determines the ultimate accumulation of myricetin that serves as the aglycone precursor for myricitrin synthesis [1].

Additional research on other plant species has confirmed the broader significance of these enzymatic mechanisms [3] [5] [4]. Studies on Scutellaria baicalensis revealed that flavonol synthase expression patterns vary significantly across different plant organs, with particularly high expression in roots and flowers corresponding to enhanced flavonol accumulation [3]. The myricetin content in these tissues exceeded that of kaempferol and quercetin, supporting the concept that specific enzymatic activities can direct metabolic flux toward particular flavonol products [3].

Heterologous Production Systems: Streptomyces and Microbial Cell Factory Approaches

The development of heterologous production systems for myricitrin represents a significant advancement in biotechnological approaches to natural product synthesis [6] [7] [8]. Streptomyces species have emerged as particularly promising platforms due to their established industrial utility and capacity for complex secondary metabolite production [6] [7].

De novo biosynthesis of myricetin, the aglycone precursor of myricitrin, has been successfully demonstrated in Streptomyces albus and Streptomyces coelicolor [6] [7]. These achievements represent the first reported cases of myricetin biosynthesis in actinomycetes, establishing important precedents for further metabolic engineering efforts [6] [7]. The biosynthetic pathway reconstruction involved the introduction of genes encoding tyrosine ammonia lyase, 4-coumaroyl-CoA ligase, chalcone synthase, chalcone isomerase, naringenin 3-dioxygenase, flavonol synthase, and flavonoid 3'5'-hydroxylase [6].

Streptomyces albus demonstrated superior performance compared to Streptomyces coelicolor in myricetin production trials [6] [7]. The S. albus system achieved myricetin production levels of 0.146 μM without requiring external precursor feeding, representing a significant improvement over earlier Escherichia coli-based systems that necessitated substrate supplementation [6]. This achievement highlights the metabolic capacity of Streptomyces species to support complete biosynthetic pathways for complex flavonoids [6] [7].

The superior performance of S. albus correlates with its enhanced capacity to accumulate quercetin as an intermediate product [6]. Production levels reached 1.984 μM for quercetin, substantially higher than the final myricetin concentration [6]. This accumulation pattern suggests that the 3'5'-hydroxylation step catalyzed by F3'5'H represents a metabolic bottleneck in the heterologous system [6]. The Petunia hybrida F3'5'H enzyme used in these studies exhibits dual functionality, performing both 3'- and 3'5'-hydroxylation reactions with varying substrate preferences [6]. This broad substrate specificity can lead to competitive inhibition when multiple substrates are present simultaneously, resulting in reduced myricetin yields and quercetin accumulation [6].

Metabolic engineering strategies to address production limitations have focused on enhancing precursor availability [6] [8]. Malonyl-CoA represents a critical limiting factor in flavonoid production, as this metabolite serves as the carbon donor for chalcone synthase-catalyzed reactions [6]. Attempts to increase intracellular malonyl-CoA levels through plasmid-based acetyl-CoA carboxylase overexpression resulted in unexpected metabolic redirection toward apigenin formation rather than enhanced myricetin production [6]. This outcome reflects the complex substrate specificity of naringenin 3-dioxygenase, which shares significant sequence identity with flavone synthase enzymes and can catalyze alternative reaction pathways under certain conditions [6].

Advanced microbial cell factory approaches have incorporated genome editing technologies to optimize production systems [8] [9]. CRISPR-Cas9 mediated modifications in Streptomyces albidoflavus have enabled precise metabolic adjustments to enhance flavonoid biosynthesis [8]. These edited strains serve as platforms for the production of various flavonoid derivatives, including potential myricitrin precursors [8]. The genome editing approach allows for systematic optimization of metabolic flux distribution and elimination of competing pathways that might divert precursors away from the desired products [8].

Co-culture strategies represent an emerging approach to address stability and efficiency challenges in flavonoid production [10]. Collaborative fermentation systems involving Streptomyces albidoflavus and Escherichia coli have demonstrated successful production of complex flavonoid derivatives [10]. In these systems, one organism produces intermediate compounds that are subsequently processed by enzymes expressed in the partner organism [10]. This approach addresses product stability issues and allows for specialized optimization of different biosynthetic steps [10].

The industrial potential of Streptomyces-based myricitrin production systems continues to evolve through systematic optimization approaches [11] [12]. Comprehensive reviews of microbial cell factory development emphasize the importance of constructing robust production platforms that can achieve economically viable yields [11] [12]. Key considerations include substrate cost, production efficiency, downstream processing requirements, and regulatory compliance for intended applications [11] [12].

Enzymatic Modifications: Glycosyltransferase-Mediated Structural Diversification

Glycosyltransferase-mediated modifications represent the final and crucial steps in myricitrin biosynthesis, transforming the myricetin aglycone into its glycosylated derivatives with enhanced biological properties [13] [14] [15]. These enzymatic transformations not only produce the target compound myricitrin but also enable the generation of diverse structural variants with potentially distinct bioactivities [13] [16].

The formation of myricitrin specifically involves the transfer of rhamnose to the 3-hydroxyl position of myricetin, catalyzed by specialized rhamnosyltransferase enzymes [13] [14]. Research on montbretin A biosynthesis has revealed the sequential nature of these glycosylation reactions, where UDP-dependent glycosyltransferases catalyze consecutive sugar additions to build complex glycosidic structures [13] [14]. UGT77B2 catalyzes the initial rhamnose attachment to myricetin, producing myricetin 3-O-rhamnoside (myricitrin), while UGT709G2 facilitates subsequent glucose addition to form more complex glycosylated products [13].

The substrate specificity and regioselectivity of glycosyltransferases significantly influence the diversity of products that can be generated from myricetin [15] [17]. Structural studies of glycosyltransferase UGT78G1 from Medicago truncatula have provided detailed insights into the molecular basis for glycosylation reactions [18] [19]. Crystal structure analysis at 2.1 Å resolution revealed the precise interactions between the enzyme and both UDP cofactor and myricetin substrate, elucidating the binding mode that determines product specificity [18] [19].

Protein engineering approaches have demonstrated the potential for modifying glycosyltransferase specificity to generate novel myricetin derivatives [15] [17]. Site-directed mutagenesis studies on glycosyltransferase BcGT1 from Bacillus cereus revealed that specific amino acid residues control regioselectivity in flavonoid glycosylation [17]. The F240R mutant exhibited nearly 100% product specificity for quercetin-3-O-glucoside formation, though with reduced catalytic efficiency compared to the wild-type enzyme [17]. These findings provide a foundation for engineering glycosyltransferases with tailored specificities for myricitrin and related compound production [17].

Multiple glycosyltransferase families contribute to the structural diversification of myricetin-based compounds [16] [20]. UDP-glucose:flavonoid 3-O-glycosyltransferases represent one major class, catalyzing the formation of glucose conjugates at various hydroxyl positions [20]. Additionally, galactosyltransferases and other sugar-specific enzymes expand the range of possible modifications [21] [22]. The tea plant enzyme CsUGT75L12 demonstrates 7-O-glycosyltransferase activity, highlighting the diversity of regioselective modifications possible through different enzyme variants [20].

Enzymatic synthesis approaches have enabled the production of novel myricitrin derivatives with enhanced properties [21] [23]. Beta-galactosidase from Bacillus circulans has been successfully employed to synthesize highly water-soluble myricitrin glycosides using lactose as a sugar donor [21] [23]. The resulting galactosylated products demonstrated 480-fold increased solubility compared to the parent myricitrin compound [21] [23]. These enzymatic modifications offer pathways to overcome the limited water solubility that often restricts the practical applications of flavonoid compounds [21].

Consecutive glycosylation reactions enable the formation of complex natural products containing myricitrin as a structural component [13] [14]. The biosynthesis of montbretin A exemplifies this process, involving multiple sequential glycosyltransferase reactions that build increasingly complex sugar chains attached to the myricetin core [13] [14]. CcUGT3 catalyzes the 1,2-glucosylation of mini-montbretin A to produce myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl rhamnoside, demonstrating the capacity for enzymatic assembly of intricate glycosidic structures [14].

The biological significance of glycosyltransferase-mediated modifications extends beyond simple structural diversity [24] [16]. Glycosylation typically enhances the solubility, stability, and bioavailability of flavonoid compounds while modulating their interactions with cellular targets [24]. These modifications can also influence the pharmacokinetic properties and biological activities of the resulting compounds [24] [16]. The specific sugar moieties and their attachment positions determine the final biological profile of glycosylated flavonoids [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow powder or mass, Slight bayberry aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 g/mol

Monoisotopic Mass

464.09547607 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

194-197°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z0ZO61WPJ

Other CAS

17912-87-7

Wikipedia

Myricitrin

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023
1. Aderogba, M.A., Ndhlala, A.R., Rengasamy, K.R., et al. Antimicrobial and selected in vitro enzyme inhibitory effects of leaf extracts, flavonols and indole alkaloids isolated from Croton menyharthii Molecules 18(10), 12633-12644 (2013).
2. Shimosaki, S., Tsurunaga, Y., Itamura, H., et al. Anti-allergic effect of the flavonoid myricitrin from Myrica rubra leaf extracts in vitro and in vivo Nat. Prod. Res. 25(4), 374-380 (2011).

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